![molecular formula C5H4BF6KN2 B13656111 Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13656111.png)
Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide is a chemical compound known for its unique structure and properties. It is a member of the organoboron family, which are compounds containing carbon-boron bonds. This compound is particularly notable for its stability and reactivity, making it valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide typically involves the reaction of 3-methyl-4-(trifluoromethyl)-1H-pyrazole with a boron-containing reagent, such as boron trifluoride etherate, in the presence of a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The industrial process also incorporates advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids or esters.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly employed.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Borane derivatives.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide involves its ability to act as a boron source in various chemical reactions. The boron atom in the compound can form stable bonds with carbon, oxygen, and nitrogen atoms, facilitating the formation of complex molecules. The compound’s reactivity is attributed to the electron-withdrawing effects of the trifluoromethyl groups, which enhance the electrophilicity of the boron atom .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium 4-methoxyphenyltrifluoroborate: Used in similar cross-coupling reactions but has different substituents on the aromatic ring.
Potassium 4-(trifluoromethyl)phenyltrifluoroborate: Another trifluoroborate compound with a different aromatic structure.
Uniqueness
Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide is unique due to its pyrazole ring structure, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. The presence of both trifluoromethyl and pyrazole groups makes it particularly valuable in synthesizing complex organic molecules .
Eigenschaften
Molekularformel |
C5H4BF6KN2 |
|---|---|
Molekulargewicht |
256.00 g/mol |
IUPAC-Name |
potassium;trifluoro-[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide |
InChI |
InChI=1S/C5H4BF6N2.K/c1-2-3(5(7,8)9)4(14-13-2)6(10,11)12;/h1H3,(H,13,14);/q-1;+1 |
InChI-Schlüssel |
FPTLNKIGSRBFCE-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C(C(=NN1)C)C(F)(F)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 5-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B13656030.png)
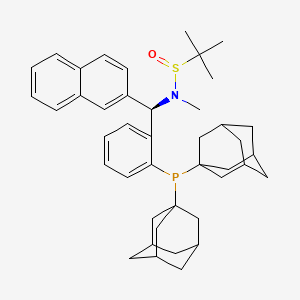
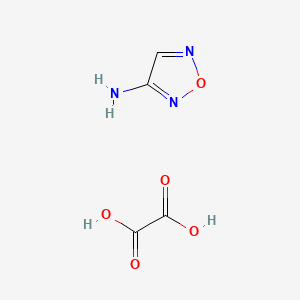

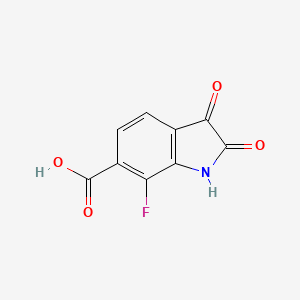
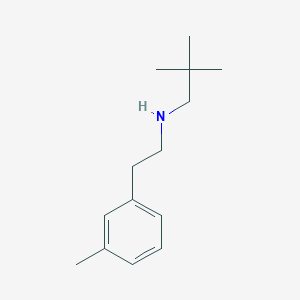
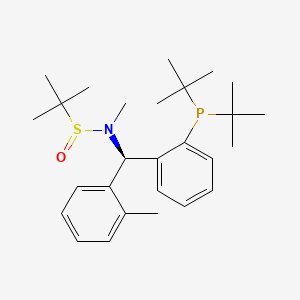
![4-Iodobenzo[d]thiazole](/img/structure/B13656063.png)

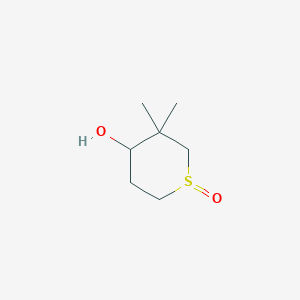
![[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13656090.png)

![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13656101.png)
![Benzo[d]isothiazol-5-ylmethanamine](/img/structure/B13656104.png)
